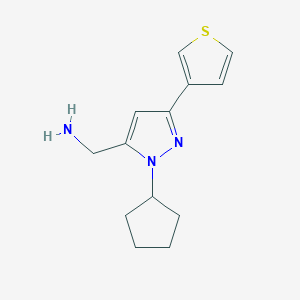

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Description

Properties

IUPAC Name |

(2-cyclopentyl-5-thiophen-3-ylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c14-8-12-7-13(10-5-6-17-9-10)15-16(12)11-3-1-2-4-11/h5-7,9,11H,1-4,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIMXIZYLLBGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

- The pyrazole core is typically formed via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds or β-ketonitriles.

- This step establishes the heterocyclic framework necessary for subsequent functionalization.

Introduction of the Cyclopentyl Group

- The cyclopentyl substituent at the N1 position can be introduced by N-alkylation of the pyrazole ring using cyclopentyl halides or related electrophiles under basic conditions.

- Alternatively, the cyclopentyl group may be incorporated via cyclization steps involving cyclopentyl-containing precursors.

Attachment of the Thiophen-3-yl Group

- The thiophene ring is introduced at the C3 position through cross-coupling reactions , such as Suzuki or Stille coupling, using thiophen-3-yl boronic acids or stannanes.

- Alternatively, direct condensation with thiophene-containing aldehydes or ketones followed by cyclization may be employed.

Detailed Preparation Methodology

Representative Synthetic Procedure

A typical synthetic route involves:

- Step 1: Preparation of an appropriate hydrazine intermediate.

- Step 2: Cyclization with a β-ketonitrile or α,β-unsaturated carbonyl compound to form the pyrazole ring.

- Step 3: N-alkylation with cyclopentyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).

- Step 4: Introduction of the thiophen-3-yl group via palladium-catalyzed Suzuki coupling using thiophen-3-yl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable base (e.g., potassium phosphate) in a solvent such as toluene or dioxane under reflux conditions.

- Step 5: Reduction of any nitrile intermediates to the corresponding methanamine using reducing agents like lithium aluminum hydride (LiAlH4).

Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Pyrazole cyclization | Hydrazine derivative + β-ketonitrile | Ethanol or MeOH | Reflux (70-90°C) | 4-12 hours | Acid or base catalysis may be used |

| N-alkylation | Cyclopentyl halide + K2CO3 | DMF or DMSO | 50-80°C | 6-24 hours | Anhydrous conditions preferred |

| Suzuki coupling | Thiophen-3-yl boronic acid + Pd catalyst + base | Toluene/dioxane | Reflux (90-110°C) | 12-24 hours | Inert atmosphere (N2 or Ar) recommended |

| Reduction to amine | LiAlH4 or similar reducing agent | THF or Et2O | 0-25°C | 2-6 hours | Quench carefully to avoid side reactions |

Purification and Characterization

- Purification is typically achieved by flash column chromatography using petroleum ether/ethyl acetate gradients.

- The final compound is isolated as a solid, often recrystallized to improve purity.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm the substitution pattern.

- Infrared (IR) spectroscopy to identify functional groups.

- Mass spectrometry for molecular weight confirmation.

- Melting point analysis to assess purity.

Research Findings and Optimization

- Reaction yields vary depending on the precise conditions but typically range from 50% to 75% for each step.

- Use of palladium catalysts in Suzuki coupling is critical for high regioselectivity and yield.

- Solvent polarity and temperature significantly affect the efficiency of N-alkylation and coupling steps.

- Reduction of nitrile to amine requires careful control to prevent over-reduction or side reactions.

- Continuous flow synthesis and automated reactors have been explored for scale-up, improving reproducibility and reducing reaction times.

Comparative Analysis with Related Compounds

| Compound Variant | Key Differences | Preparation Challenges | Yield Range (%) |

|---|---|---|---|

| (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine | Thiophene substitution at 2-position instead of 3-position | Slightly different reactivity; regioselective control needed | 55-70 |

| 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile | Isopropyl group instead of cyclopentyl; nitrile instead of amine | Additional nitrile functionalization and reduction steps required | 50-65 |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Cyclization | Hydrazine + β-ketonitrile, reflux in EtOH | Pyrazole ring formation |

| 2 | N-Alkylation | Cyclopentyl halide, K2CO3, DMF, 60°C | Introduction of cyclopentyl group |

| 3 | Suzuki Coupling | Thiophen-3-yl boronic acid, Pd catalyst, base | Attachment of thiophene ring at C3 |

| 4 | Reduction | LiAlH4, THF, 0-25°C | Conversion of nitrile to methanamine |

| 5 | Purification | Flash chromatography, recrystallization | Pure (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine |

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Chemistry

In the field of chemistry, (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Biologically, this compound is studied for its potential interactions with various biological molecules. It may bind to specific proteins or enzymes, making it valuable for:

- Studying biochemical pathways : Understanding how the compound influences cellular mechanisms.

- Drug discovery : Serving as a lead compound for developing therapeutics targeting specific diseases.

Medicine

In medicinal chemistry, the compound is investigated for its therapeutic properties . Potential applications include:

- Targeting metabolic disorders : Research indicates that similar compounds can inhibit enzymes linked to conditions like type 2 diabetes and obesity.

- CNS disorders : Preliminary studies suggest its efficacy in treating cognitive impairments and neurodegenerative diseases.

Industry

Industrial applications of this compound include:

- Development of new materials : Its stability and reactivity make it suitable for creating innovative materials with unique properties.

- Chemical processes : The compound's characteristics can enhance various industrial processes.

Case Studies

| Study Title | Findings | Relevance |

|---|---|---|

| Interaction Studies on Pyrazole Derivatives | Demonstrated binding affinity to specific enzymes | Supports potential therapeutic applications |

| Synthesis of Novel Pyrazole Compounds | Developed analogs with improved biological activity | Highlights versatility in drug design |

| Anticancer Activity of Thiophene-Pyrazole Compounds | Exhibited inhibitory effects on cancer cell lines | Indicates potential in oncology |

Mechanism of Action

The mechanism by which (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

N1 Substituents

Cyclopentyl vs. Methyl :

Replacing the cyclopentyl group with a methyl group, as in (1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine (C₉H₁₁N₃S, MW: 193.27 g/mol), reduces steric hindrance and molecular weight by 54.09 g/mol. This simplification may enhance solubility but reduce binding affinity in sterically demanding environments .- The hydrochloride salt increases aqueous solubility compared to the parent amine .

C3 Substituents

- Thiophen-3-yl vs. Thiophen-2-yl: The position of the thiophene sulfur atom (3- vs. 2-) alters electronic distribution.

Thiophene vs. Phenyl :

Substituting thiophene with phenyl, as in (5-Phenyl-1H-pyrazol-3-yl)methanamine (C₁₀H₁₁N₃, MW: ~161.22 g/mol), removes sulfur’s polarizability and introduces a purely hydrocarbon aromatic system. This change could reduce dipole interactions but improve lipophilicity .

Functional Group Additions and Modifications

- The tert-butyl group adds steric bulk, which may improve pharmacokinetic properties like plasma half-life .

Ethyl-Linked Thiophene :

3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine introduces a thiophen-2-yl group via an ethyl spacer, increasing conformational flexibility and hydrophobicity. This structural feature could enhance membrane permeability compared to direct thiophene attachment .

Molecular Weight and Physicochemical Properties

Key Observations :

- The cyclopentyl-thiophene derivative (MW: 247.36 g/mol) is intermediate in size between simpler analogues (e.g., methyl-thiophene) and bulkier derivatives (e.g., tert-butyl-chloro-fluorophenyl).

- Halogenation and trifluoromethylation increase molecular weight significantly, which may correlate with improved target selectivity but reduced solubility.

Biological Activity

(1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrazole ring, cyclopentyl group, and thiophene moiety. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone or β-keto ester.

- Introduction of the Cyclopentyl Group : Alkylation of the pyrazole ring with cyclopentyl halide under basic conditions.

- Attachment of the Thiophene Ring : Cross-coupling reactions using thiophene boronic acid.

- Final Modification : Reduction or further functionalization to achieve the desired derivative.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit diverse biological activities:

Anticancer Activity

Research has shown that pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against leukemia and breast cancer cell lines, with IC50 values indicating significant potency . The mechanism often involves the activation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are suggested by its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase. This makes it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Initial findings suggest that derivatives may possess antimicrobial activity, targeting bacterial cell walls or specific metabolic pathways within pathogens . This aspect warrants further exploration to determine efficacy against various microbial strains.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

These studies emphasize the therapeutic potential of compounds in the pyrazole series and highlight the need for further research into their mechanisms and applications.

The biological activity of this compound is likely mediated through multiple pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.